molecular formula C18H19NO4 B13562419 3-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid

3-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid

Cat. No.: B13562419
M. Wt: 313.3 g/mol
InChI Key: ODALYFBTPHBNCU-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
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Biological Activity

3-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid, also known as benzyloxycarbonyl-3-methylphenylalanine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₉NO₄
  • Molecular Weight : 313.35 g/mol
  • CAS Number : 406726-23-6
  • Melting Point : 163–165 °C

Synthesis

The synthesis of this compound typically involves the protection of the amino group using benzyloxycarbonyl chloride followed by coupling with 3-methylphenylpropanoic acid. The synthetic route can be summarized as follows:

  • Protection of Amino Group : The amino group is protected using benzyloxycarbonyl chloride in the presence of a base.
  • Formation of Propanoic Acid Chain : The protected amino group undergoes coupling with the appropriate propanoic acid derivative.
  • Deprotection : The final compound is obtained by removing the benzyloxycarbonyl group.

The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It has been shown to inhibit specific enzymes involved in metabolic pathways, such as monoamine oxidases (MAOs) and cholinesterases.

Inhibitory Activities

Research indicates that compounds similar to this compound can act as selective inhibitors for:

  • Monoamine Oxidase B (MAO-B) : Inhibition leads to increased levels of neurotransmitters like dopamine, which is beneficial in treating neurodegenerative diseases such as Parkinson's disease.
  • Acetylcholinesterase (AChE) : Inhibition can enhance cholinergic transmission, making it relevant for Alzheimer's disease treatment.

Study on MAO-B Inhibition

A recent study highlighted that derivatives of benzyloxycarbonyl compounds exhibited significant MAO-B inhibition with IC50 values ranging from 0.51 to 0.69 µM. These findings suggest that structural modifications can enhance selectivity and potency against MAO-B compared to MAO-A, indicating potential therapeutic applications in neurodegenerative disorders .

Toxicity Evaluation

In vitro toxicity studies conducted on Vero cells demonstrated that the compound was non-toxic at concentrations up to 100 µg/mL, suggesting a favorable safety profile for further development . The cell viability assays indicated that more than 80% of cells remained viable at this concentration, supporting its potential for medicinal use.

Data Summary

PropertyValue
Molecular FormulaC₁₈H₁₉NO₄
Molecular Weight313.35 g/mol
Melting Point163–165 °C
CAS Number406726-23-6
MAO-B Inhibition IC500.51 - 0.69 µM
Toxicity (Vero Cells)>80% viability at 100 µg/mL

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

3-(3-methylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H19NO4/c1-13-6-5-9-15(10-13)16(11-17(20)21)19-18(22)23-12-14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21)

InChI Key

ODALYFBTPHBNCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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